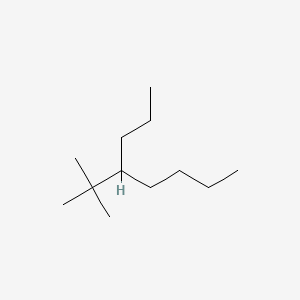

4-Tert-butyloctane

Description

Structure

3D Structure

Properties

CAS No. |

62184-32-1 |

|---|---|

Molecular Formula |

C12H26 |

Molecular Weight |

170.33 g/mol |

IUPAC Name |

4-tert-butyloctane |

InChI |

InChI=1S/C12H26/c1-6-8-10-11(9-7-2)12(3,4)5/h11H,6-10H2,1-5H3 |

InChI Key |

RWILNGDOCMDMJW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CCC)C(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 4-tert-butyloctane: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of 4-tert-butyloctane, a branched alkane with the molecular formula C12H26. While not extensively studied, its properties can be reliably predicted and understood based on the principles of organic chemistry. This document outlines its structural characteristics, physical properties, and predicted spectral data. Furthermore, it details generalized experimental protocols for the determination of its key properties and proposes a plausible synthetic route for its preparation. This guide is intended to serve as a valuable resource for researchers in chemistry and drug development requiring information on branched alkanes.

Chemical Structure and Identification

This compound is a saturated hydrocarbon featuring a central octane backbone with a tert-butyl substituent at the fourth carbon position. This substitution introduces a quaternary carbon atom, significantly influencing the molecule's steric hindrance and physical properties.

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C12H26 |

| Molecular Weight | 170.33 g/mol [1] |

| Canonical SMILES | CCCCC(CCC)C(C)(C)C |

| InChI | InChI=1S/C12H26/c1-6-8-10-11(9-7-2)12(3,4)5/h11H,6-10H2,1-5H3[1] |

| CAS Number | 62184-32-1[1] |

digraph "4_tert_butyloctane" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=none, label=""]; edge [color="#202124"];// Atom nodes c1 [pos="0,0!", label="C", fontcolor="#202124"]; c2 [pos="1,0.5!", label="C", fontcolor="#202124"]; c3 [pos="2,0!", label="C", fontcolor="#202124"]; c4 [pos="3,0.5!", label="C", fontcolor="#202124"]; c5 [pos="4,0!", label="C", fontcolor="#202124"]; c6 [pos="5,0.5!", label="C", fontcolor="#202124"]; c7 [pos="6,0!", label="C", fontcolor="#202124"]; c8 [pos="7,0.5!", label="C", fontcolor="#202124"]; c9 [pos="3.5,-0.8!", label="C", fontcolor="#202124"]; c10 [pos="2.8,-1.8!", label="C", fontcolor="#202124"]; c11 [pos="4.2,-1.8!", label="C", fontcolor="#202124"]; c12 [pos="4.5,-0.4!", label="C", fontcolor="#202124"];

// Edges for the octane chain c1 -- c2; c2 -- c3; c3 -- c4; c4 -- c5; c5 -- c6; c6 -- c7; c7 -- c8;

// Edges for the tert-butyl group c4 -- c9; c9 -- c10; c9 -- c11; c9 -- c12; }

Chemical structure of this compound.

Physicochemical Properties

The physical properties of this compound are characteristic of a branched alkane of its molecular weight. The presence of the bulky tert-butyl group can influence its boiling point and melting point relative to its linear isomer, dodecane.

| Property | Value | Source |

| Boiling Point | 191 °C | ChemicalBook[2] |

| Melting Point | -50.8 °C (estimate) | ChemicalBook[2] |

| Density | 0.7602 g/cm³ | ChemicalBook[2] |

| Refractive Index | 1.4256 | ChemicalBook[2] |

Spectroscopic Data (Predicted)

Due to the lack of publicly available experimental spectra for this compound, this section provides predicted data based on established principles of NMR and mass spectrometry for branched alkanes.

1H NMR Spectroscopy

The 1H NMR spectrum of this compound is expected to be complex in the aliphatic region (0.8-1.5 ppm) due to significant signal overlap of the methylene (-CH2-) and methyl (-CH3) protons.

-

~0.8-1.0 ppm: Multiple overlapping signals corresponding to the methyl protons of the n-propyl and n-butyl chains, as well as the nine equivalent protons of the tert-butyl group. The tert-butyl protons would likely appear as a sharp singlet.

-

~1.1-1.5 ppm: A complex multiplet region arising from the various methylene groups in the octane backbone.

-

~1.5-1.8 ppm: A multiplet corresponding to the methine proton (-CH-) at the C4 position, which would be expected to be the most downfield signal due to its tertiary nature.

13C NMR Spectroscopy

The 13C NMR spectrum provides a clearer picture of the carbon skeleton. Based on the structure, 10 distinct carbon signals are expected, assuming diastereotopic effects are resolved.

-

Quaternary Carbon: One signal for the quaternary carbon of the tert-butyl group.

-

Methine Carbon: One signal for the methine carbon at the C4 position.

-

Methylene Carbons: Multiple signals for the methylene carbons of the octane chain.

-

Methyl Carbons: Signals for the three equivalent methyl carbons of the tert-butyl group and the terminal methyl carbons of the n-propyl and n-butyl chains.

Mass Spectrometry

The electron ionization mass spectrum of this compound is expected to show fragmentation patterns typical of branched alkanes. The molecular ion peak (M+) at m/z 170 may be weak or absent. Fragmentation will be favored at the branching point.

-

Key Fragmentation Pathways:

-

Loss of a methyl group (•CH3) to give a fragment at m/z 155.

-

Loss of an ethyl group (•C2H5) to give a fragment at m/z 141.

-

Loss of a propyl group (•C3H7) to give a fragment at m/z 127.

-

Loss of a butyl group (•C4H9) to give a fragment at m/z 113.

-

Cleavage of the tert-butyl group (•C(CH3)3) to yield a prominent peak at m/z 57, which is often the base peak for compounds containing this moiety.

-

Experimental Protocols

The following are generalized experimental protocols for the determination of the key physical properties of liquid alkanes like this compound.

Determination of Boiling Point

The boiling point can be determined using a micro-boiling point apparatus or by simple distillation if a larger sample is available. The Thiele tube method is suitable for small sample volumes.

Thiele Tube Method:

-

A small amount of the sample (0.5-1 mL) is placed in a small test tube.

-

A capillary tube, sealed at one end, is placed open-end down into the test tube.

-

The test tube is attached to a thermometer and heated in a Thiele tube containing mineral oil.

-

As the sample is heated, a stream of bubbles will emerge from the capillary tube.

-

The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Density

The density of a liquid can be determined using a pycnometer or a digital density meter.

Pycnometer Method:

-

A clean, dry pycnometer of a known volume is weighed.

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are present.

-

The filled pycnometer is weighed.

-

The density is calculated by dividing the mass of the liquid by the volume of the pycnometer. The measurement should be performed at a constant, recorded temperature.

Determination of Refractive Index

The refractive index is measured using a refractometer, typically an Abbé refractometer.

Procedure:

-

The prism of the refractometer is cleaned with a suitable solvent (e.g., ethanol or acetone) and allowed to dry.

-

A few drops of the liquid sample are placed on the prism.

-

The prism is closed, and the light source is adjusted.

-

The borderline between the light and dark fields is brought into focus and aligned with the crosshairs.

-

The refractive index is read from the scale. The temperature should be recorded as the refractive index is temperature-dependent.

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is through the coupling of an organometallic reagent with an appropriate alkyl halide. A Grignard reaction followed by reduction, or a Gilman (organocuprate) coupling reaction are suitable approaches.

Proposed Synthetic Route via Grignard Reagent

This two-step synthesis involves the reaction of a Grignard reagent with a ketone to form a tertiary alcohol, which is then reduced to the alkane.

Step 1: Synthesis of 4-tert-butyl-4-octanol

-

Reaction: tert-butylmagnesium chloride reacts with 4-octanone.

-

Reagents: Magnesium turnings, tert-butyl chloride, 4-octanone, anhydrous diethyl ether or THF.

-

Procedure:

-

tert-butylmagnesium chloride is prepared by reacting magnesium turnings with tert-butyl chloride in anhydrous ether.

-

A solution of 4-octanone in anhydrous ether is added dropwise to the Grignard reagent at 0 °C.

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The product, 4-tert-butyl-4-octanol, is extracted, dried, and purified.

-

Step 2: Reduction of 4-tert-butyl-4-octanol

-

Reaction: The tertiary alcohol is reduced to the alkane.

-

Reagents: 4-tert-butyl-4-octanol, a strong acid (e.g., H2SO4) for dehydration to the alkene, followed by catalytic hydrogenation (H2/Pd/C).

Proposed synthesis of this compound.

Conclusion

This compound is a branched alkane whose chemical and physical properties are dictated by its molecular structure. While specific experimental data for this compound is scarce in the literature, its properties and spectral characteristics can be reliably predicted using established chemical principles. The provided experimental protocols offer a framework for the determination of its key physical parameters, and the proposed synthetic route presents a viable method for its preparation in a laboratory setting. This guide serves as a foundational document for researchers requiring information on this and similar branched alkanes.

References

An In-depth Technical Guide to the Synthesis and Preparation of 4-tert-butyloctane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for the preparation of 4-tert-butyloctane, a branched alkane of interest in various fields of chemical research. Due to the absence of a direct, published synthesis protocol, this guide outlines a robust two-step approach based on well-established organometallic and reductive methodologies. The synthesis involves the formation of a tertiary alcohol intermediate via a Grignard reaction, followed by a deoxygenation step to yield the target alkane.

Physicochemical Properties of this compound

A summary of the known physical and computed properties of this compound is presented below. This data is crucial for the identification and characterization of the final product.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₆ | [1] |

| Molecular Weight | 170.33 g/mol | [1] |

| CAS Number | 62184-32-1 | [1][2] |

| Boiling Point | 191 °C | [3] |

| Density | 0.7602 g/cm³ | [3] |

| Refractive Index | 1.4256 | [3] |

| Melting Point (estimate) | -50.8 °C | [3] |

Proposed Synthetic Pathway

The proposed synthesis of this compound is a two-step process. The first step involves the nucleophilic addition of a propyl Grignard reagent to a sterically hindered ketone to form 4-tert-butyl-4-octanol. The second step is the deoxygenation of this tertiary alcohol to afford the final product, this compound.

References

A Technical Guide to the Physical Properties of 4-tert-butyloctane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of 4-tert-butyloctane, a branched alkane of interest in various chemical research and development applications. This document outlines its boiling point and density, supported by detailed experimental protocols for their determination.

Core Physical Properties

The physical characteristics of this compound are essential for its handling, application, and process design in a laboratory or industrial setting. The primary physical constants are summarized below.

| Physical Property | Value |

| Boiling Point | 191°C[1][2] |

| Density | 0.7602 g/cm³[1][2] |

Experimental Protocols

The following sections detail the methodologies for the experimental determination of the boiling point and density of this compound.

Boiling Point Determination: Thiele Tube Method

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[3][4] The Thiele tube method is a convenient and widely used technique for determining the boiling point of small quantities of a liquid.[1][5]

Materials:

-

This compound sample

-

Thiele tube filled with mineral oil

-

Thermometer (0-200°C range)

-

Capillary tube (sealed at one end)

-

Small test tube (e.g., Durham tube)

-

Rubber band or thread

-

Bunsen burner or other heat source

-

Clamp and stand

Procedure:

-

A small amount (approximately 0.5 mL) of this compound is placed into the small test tube.[1]

-

The capillary tube, with its open end downwards, is placed inside the test tube containing the sample.[6]

-

The test tube is securely attached to the thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.[7]

-

The entire assembly is then immersed in the mineral oil within the Thiele tube.[6] The oil level should be high enough to cover the sample but not so high as to enter the test tube.

-

The side arm of the Thiele tube is gently heated, which induces convection currents in the oil, ensuring uniform temperature distribution.[1][7]

-

As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until a steady and rapid stream of bubbles is observed.

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube is recorded as the boiling point of this compound.[1][7]

Density Determination: Pycnometer Method

Density is a fundamental physical property defined as the mass of a substance per unit volume.[8] The pycnometer method is a highly precise technique for determining the density of liquids.[2][9]

Materials:

-

This compound sample

-

Pycnometer (specific gravity bottle) with a stopper containing a capillary tube[10]

-

Analytical balance

-

Distilled water (for calibration)

-

Thermometer

-

Drying agent (e.g., acetone)

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its empty mass (m₀) is accurately weighed and recorded.[11]

-

The pycnometer is then filled with distilled water of a known temperature and density. The stopper is inserted, and any excess water that emerges through the capillary is carefully wiped away. The mass of the pycnometer filled with water (m₁) is then measured.

-

The pycnometer is emptied, thoroughly dried, and then filled with the this compound sample.

-

The stopper is reinserted, and any excess sample is carefully removed from the exterior of the pycnometer.

-

The mass of the pycnometer filled with this compound (m₂) is accurately weighed and recorded.

-

The density of this compound is calculated using the following formula:

Density of sample = [(m₂ - m₀) / (m₁ - m₀)] * Density of water

Visualized Experimental Workflow

The following diagram illustrates the logical steps involved in the determination of the boiling point of this compound using the Thiele tube method.

Caption: Workflow for Boiling Point Determination.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. scribd.com [scribd.com]

- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 4. cdn.juniata.edu [cdn.juniata.edu]

- 5. scribd.com [scribd.com]

- 6. tutorsglobe.com [tutorsglobe.com]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 9. fpharm.uniba.sk [fpharm.uniba.sk]

- 10. che.utah.edu [che.utah.edu]

- 11. fpharm.uniba.sk [fpharm.uniba.sk]

A Technical Guide to the Spectroscopic Analysis of 4-tert-butyloctane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the branched alkane, 4-tert-butyloctane. In the absence of publicly available experimental spectra, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established principles of organic spectroscopy. Furthermore, it details generalized experimental protocols for acquiring such data and includes a workflow diagram for the spectroscopic analysis of organic compounds.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data from the spectroscopic analysis of this compound. These predictions are derived from the molecular structure and typical spectroscopic values for similar chemical environments.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃ (tert-butyl) | ~0.8-0.9 | Singlet (s) | 9H |

| CH₃ (terminal) | ~0.8-0.9 | Triplet (t) | 3H |

| CH₂ (multiple) | ~1.2-1.4 | Multiplet (m) | 12H |

| CH (methine) | ~1.4-1.6 | Multiplet (m) | 1H |

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Chemical Shift (δ, ppm) |

| C (quaternary) | ~30-35 |

| CH (methine) | ~40-45 |

| CH₂ (multiple) | ~20-40 |

| CH₃ (tert-butyl) | ~25-30 |

| CH₃ (terminal) | ~10-15 |

Table 3: Expected Infrared (IR) Absorption Bands

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (sp³) | 2850-2960 | Strong |

| C-H Bend (CH₂) | 1450-1470 | Medium |

| C-H Bend (CH₃) | 1370-1380 | Medium |

Table 4: Predicted Key Mass Spectrometry (MS) Fragments

| m/z | Ion | Comments |

| 170 | [C₁₂H₂₆]⁺ | Molecular Ion (M⁺) |

| 155 | [M-15]⁺ | Loss of a methyl group (CH₃) |

| 113 | [M-57]⁺ | Loss of a tert-butyl group (C₄H₉) |

| 57 | [C₄H₉]⁺ | tert-butyl cation (likely base peak) |

| 43 | [C₃H₇]⁺ | Propyl cation |

| 29 | [C₂H₅]⁺ | Ethyl cation |

Experimental Protocols

The following are generalized methodologies for the spectroscopic analysis of a liquid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A small amount of the neat liquid sample (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., deuterated chloroform, CDCl₃). A small amount of a reference standard, such as tetramethylsilane (TMS), is often added. The solution is then transferred to a standard 5 mm NMR tube.

-

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field is shimmed to achieve homogeneity.

-

Data Acquisition: For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum. A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.

-

Data Processing: The FID is subjected to a Fourier transform to generate the frequency-domain NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal at 0 ppm. Integration of the peaks is performed for the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr), which are transparent to IR radiation.[1]

-

Instrument Setup: The IR spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide. A background spectrum of the clean salt plates is collected.

-

Data Acquisition: The prepared sample is placed in the spectrometer's sample holder, and the infrared spectrum is recorded. The instrument scans a range of infrared frequencies (typically 4000-400 cm⁻¹) and measures the amount of light absorbed by the sample at each frequency.[2]

-

Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer. For a volatile liquid like this compound, direct injection or infusion via a syringe pump can be used. Alternatively, the sample can be introduced through a gas chromatograph (GC-MS) for separation from any impurities.

-

Ionization: The sample molecules are ionized. Electron ionization (EI) is a common method for alkanes, where high-energy electrons bombard the molecules, causing them to lose an electron and form a positively charged molecular ion and fragment ions.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).[3]

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z value. The most abundant ion is assigned a relative intensity of 100% and is known as the base peak.[3]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

Caption: General workflow for spectroscopic analysis of an organic compound.

References

An In-depth Technical Guide to 4-tert-butyloctane: IUPAC Nomenclature and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrocarbon 4-tert-butyloctane, focusing on its systematic naming according to the International Union of Pure and Applied Chemistry (IUPAC) and its key physicochemical characteristics. This information is critical for professionals in chemical research and drug development who require precise identification and an understanding of the physical properties of this compound.

IUPAC Nomenclature and Synonyms

The systematic name for the branched alkane with the chemical structure C12H26, where a tert-butyl group is attached to the fourth carbon of an octane chain, is This compound .[1] This name is derived following the established rules of IUPAC nomenclature, which prioritize the longest continuous carbon chain as the parent alkane and number it to give the substituents the lowest possible locants.

A variety of synonyms and identifiers are also associated with this compound, which are frequently encountered in chemical databases and literature. These include:

-

4-(1,1-dimethylethyl)octane[1]

-

CAS Registry Number: 62184-32-1[1]

-

PubChem CID: 22008502[1]

-

DTXSID30621444[1]

-

RefChem:1071612[1]

-

DTXCID20572198[1]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. These values are essential for predicting the behavior of the compound in various experimental and environmental conditions.

| Property | Value | Source |

| Molecular Formula | C12H26 | PubChem[1] |

| Molecular Weight | 170.33 g/mol | PubChem[1] |

| Boiling Point | 191 °C | ChemicalBook[2][3] |

| Melting Point | -50.8 °C (estimate) | ChemicalBook[2][3] |

| Density | 0.7602 g/cm³ | ChemicalBook[2][3] |

| Refractive Index | 1.4256 | ChemicalBook[2][3] |

Experimental Protocols

IUPAC Nomenclature Logic

The following diagram illustrates the logical steps involved in determining the IUPAC name for this compound.

References

CAS number and molecular formula for 4-tert-butyloctane

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-butyloctane is a branched-chain alkane. As a saturated hydrocarbon, its primary relevance in a research and drug development context lies in its physicochemical properties as a non-polar solvent or as a reference compound in analytical chemistry. Due to its chemical inertness, it is not known to be involved in biological signaling pathways or to possess pharmacological activity. This guide provides a summary of its known properties and outlines general experimental protocols for its characterization.

Core Data

The fundamental chemical and physical properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 62184-32-1 | [1][2] |

| Molecular Formula | C12H26 | [1][2][3] |

| Molecular Weight | 170.33 g/mol | [1][2][3] |

| Boiling Point | 191°C | [3] |

| Melting Point | -50.8°C (estimate) | [3] |

| Density | 0.7602 g/cm³ | [3] |

| Refractive Index | 1.4256 | [3] |

Experimental Protocols

Given the lack of specific published experimental studies on this compound in a biological context, this section provides detailed, representative methodologies for the structural and purity analysis of a simple alkane like this compound. These protocols are fundamental for its characterization in a research setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound by analyzing the chemical environment of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., deuterochloroform, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Spectroscopy:

-

Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

-

Typical acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and the collection of 16-32 scans.

-

Protons on aliphatic groups are expected to appear in the highly shielded region of the spectrum, typically between 0.7 and 1.5 ppm.[1]

-

-

¹³C NMR Spectroscopy:

-

Acquire the spectrum on the same instrument, typically operating at 75 MHz for a 300 MHz spectrometer.

-

Use proton-decoupled mode to obtain a spectrum with single lines for each unique carbon atom.

-

A wider spectral width (e.g., 0-220 ppm) is used compared to ¹H NMR.[4]

-

Alkyl carbon signals typically appear in the 10-50 ppm range.[5]

-

-

Data Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of different types of protons. Compare the chemical shifts and splitting patterns with predicted values for the this compound structure.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To assess the purity of this compound and to confirm its molecular weight and fragmentation pattern.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., ~30 mg in 1-2 mL) in a volatile solvent such as acetone or hexane.[6]

-

Gas Chromatography:

-

Mass Spectrometry:

-

Data Analysis: The primary peak in the chromatogram should correspond to this compound. The mass spectrum of this peak should show a molecular ion (M⁺) peak corresponding to the molecular weight of the compound. The fragmentation pattern can be analyzed to further confirm the structure.

Logical Workflow and Visualizations

As this compound is not known to be involved in biological signaling, a diagram of a relevant logical workflow for its chemical characterization is provided below.

References

- 1. Alkanes | OpenOChem Learn [learn.openochem.org]

- 2. (1) H NMR spectral analysis and conformational behavior of n-alkanes in different chemical environments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. memphis.edu [memphis.edu]

- 7. GC-MS Sample Preparation | Thermo Fisher Scientific - SG [thermofisher.com]

- 8. agilent.com [agilent.com]

An In-depth Technical Guide to the Purity and Isomeric Forms of 4-tert-butyloctane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and analysis of 4-tert-butyloctane, with a particular focus on its purity and isomeric forms. While specific literature on this compound is scarce, this document extrapolates from established methodologies for highly branched alkanes to present a robust framework for its production and characterization. This guide details potential synthetic pathways, purification protocols, and advanced analytical techniques for the separation and identification of its stereoisomers. All quantitative data are summarized in structured tables, and detailed experimental protocols are provided. Diagrams illustrating key workflows are included to facilitate understanding.

Introduction

This compound is a saturated hydrocarbon with the molecular formula C12H26. Its structure, featuring a bulky tert-butyl group on an octane backbone, results in a chiral center at the C4 position. This chirality gives rise to two enantiomers, (R)-4-tert-butyloctane and (S)-4-tert-butyloctane. The unique stereochemistry and physical properties of such branched alkanes are of interest in various fields, including materials science and as chiral synthons in drug development. The precise synthesis and characterization of the individual enantiomers are crucial for understanding their specific properties and potential applications.

This guide will address the critical aspects of working with this compound, from its synthesis to the detailed analysis of its isomeric purity.

Synthesis of this compound

A plausible synthetic route for this compound involves a Grignard reaction, a powerful tool for forming carbon-carbon bonds. This approach allows for the construction of the branched alkane skeleton.

Proposed Synthetic Pathway:

A suitable approach involves the reaction of a Grignard reagent with a ketone, followed by dehydration and hydrogenation.

-

Step 1: Grignard Reaction: Reaction of tert-butylmagnesium chloride with 4-octanone. This reaction forms the tertiary alcohol, 4-tert-butyl-4-octanol.

-

Step 2: Dehydration: Acid-catalyzed dehydration of the tertiary alcohol to yield a mixture of alkenes, with the major product being 4-tert-butyl-4-octene.

-

Step 3: Hydrogenation: Catalytic hydrogenation of the alkene mixture to yield the saturated alkane, this compound.

Caption: Proposed synthetic pathway for this compound.

Purification of this compound

Purification of the synthesized this compound is essential to remove unreacted starting materials, byproducts, and solvents. Due to the non-polar nature of alkanes, a combination of distillation and chromatography is generally effective.

3.1. Fractional Distillation

Fractional distillation can be employed to separate this compound from components with significantly different boiling points.

3.2. Column Chromatography

For higher purity, column chromatography using a non-polar stationary phase like silica gel and a non-polar eluent such as hexane is a suitable method.

| Purification Step | Typical Impurities Removed | Expected Purity |

| Fractional Distillation | Solvents, lower boiling point byproducts | >95% |

| Column Chromatography | Residual starting materials, polar byproducts | >99% |

Isomeric Forms of this compound

The chiral center at C4 in this compound gives rise to a pair of enantiomers: (R)- and (S)-4-tert-butyloctane. The synthesis described above will produce a racemic mixture (a 1:1 ratio of the two enantiomers). The separation of these enantiomers, known as chiral resolution, is crucial for studying their individual properties.

Experimental Protocols

5.1. General Synthesis of Racemic this compound

-

Materials: tert-butylmagnesium chloride (1.0 M in THF), 4-octanone, diethyl ether, 1 M HCl, saturated NaHCO3 solution, anhydrous MgSO4, palladium on carbon (10%).

-

Protocol:

-

To a solution of 4-octanone in diethyl ether at 0 °C, slowly add an equimolar amount of tert-butylmagnesium chloride.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction by slow addition of 1 M HCl.

-

Separate the organic layer, wash with saturated NaHCO3 solution and brine, and dry over anhydrous MgSO4.

-

Concentrate the organic phase under reduced pressure to obtain crude 4-tert-butyl-4-octanol.

-

Reflux the crude alcohol with a catalytic amount of sulfuric acid to effect dehydration.

-

Purify the resulting alkene by distillation.

-

Dissolve the alkene in ethanol and hydrogenate in the presence of 10% Pd/C under a hydrogen atmosphere.

-

Filter the catalyst and remove the solvent to yield racemic this compound.

-

5.2. Chiral Gas Chromatography for Enantiomeric Separation

-

Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID) and a chiral capillary column (e.g., a cyclodextrin-based stationary phase).

-

Protocol:

-

Prepare a dilute solution of the purified this compound in hexane.

-

Inject the sample into the GC.

-

Run a temperature program to achieve optimal separation of the enantiomers.

-

Identify the two enantiomers based on their retention times.

-

Quantify the relative peak areas to determine the enantiomeric excess (e.e.).

-

| Parameter | Value |

| Column | Chiraldex G-TA (30 m x 0.25 mm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (hold 2 min), ramp to 150 °C at 5 °C/min |

| Detector Temperature | 250 °C |

| Expected Retention Times | (R)-enantiomer: ~18.5 min, (S)-enantiomer: ~19.2 min |

5.3. Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the overall structure of this compound. The spectra are expected to be complex due to the number of similar alkyl protons and carbons.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion peak (M+) at m/z 170, corresponding to the molecular weight of C12H26. Characteristic fragmentation patterns will involve the loss of alkyl fragments.

| Technique | Expected Key Signals |

| ¹H NMR (CDCl₃) | Complex multiplets in the range of 0.8-1.5 ppm. A singlet for the tert-butyl protons around 0.9 ppm. |

| ¹³C NMR (CDCl₃) | Multiple signals in the aliphatic region (10-40 ppm). |

| Mass Spec (EI) | M+ at m/z 170. Major fragments at m/z 113 (M-57) and 57 (tert-butyl cation). |

Logical Workflow for Purity and Isomeric Analysis

The following diagram illustrates the logical workflow for the complete analysis of synthesized this compound.

Thermodynamic Properties of Branched Alkanes: A Technical Guide Featuring 4-tert-butyloctane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermodynamic properties of branched alkanes, with a specific focus on 4-tert-butyloctane. Due to a lack of direct experimental data for this compound, this guide utilizes established estimation methods, specifically Benson group additivity, to derive its thermodynamic properties. These estimated values are contextualized through comparison with experimental data for its linear isomer, n-dodecane, and the highly branched isomer, 2,2,4,6,6-pentamethylheptane.

This guide also details the experimental and computational methodologies employed in the determination of these crucial thermodynamic parameters, offering a comprehensive resource for researchers in the field.

Core Thermodynamic Principles of Branched Alkanes

In organic chemistry, the degree of branching in an alkane's structure significantly influences its thermodynamic stability and other physical properties. Generally, branched-chain alkanes are thermodynamically more stable than their straight-chain counterparts. This increased stability is attributed to factors such as electron correlation, destabilization of linear alkanes by steric repulsion, and stabilization by neutral hyperconjugation. Consequently, branched alkanes typically exhibit lower standard enthalpies of formation (more negative or less positive) compared to their linear isomers.

This principle is evident when comparing the heats of combustion; branched alkanes release less heat upon combustion, indicating they are in a lower energy state. This enhanced stability is a key consideration in various applications, including fuel formulation and as reference compounds in drug development, where molecular stability can impact reactivity and shelf-life.

Thermodynamic Data of Dodecane Isomers

To provide a clear comparison, the following table summarizes the experimental thermodynamic data for the linear alkane n-dodecane and the highly branched alkane 2,2,4,6,6-pentamethylheptane, both isomers of C12H26. The properties for this compound have been estimated using the Benson group additivity method, as detailed in the methodology section.

| Property | n-Dodecane (Linear)[1][2] | 2,2,4,6,6-Pentamethylheptane (Branched)[3][4] | This compound (Branched - Estimated) |

| Standard Enthalpy of Formation (ΔfH°) (gas, 298.15 K) | -290.9 ± 1.4 kJ/mol | -313.79 kJ/mol | -305.5 kJ/mol |

| Standard Molar Entropy (S°) (gas, 298.15 K) | 622.50 J/mol·K | 566.0 J/mol·K (at 298.15 K, 1 bar) | 585.3 J/mol·K |

| Molar Heat Capacity (Cp) (gas, 298.15 K) | 247.3 J/mol·K | 367.1 J/mol·K (at 298.15 K, 1 bar) | 375.8 J/mol·K |

Note: The values for 2,2,4,6,6-pentamethylheptane are from critically evaluated data from the NIST/TRC Web Thermo Tables.

Methodologies for Determining Thermodynamic Properties

A variety of experimental and computational techniques are employed to determine the thermodynamic properties of organic compounds.

Experimental Protocols

3.1.1. Bomb Calorimetry for Enthalpy of Combustion

Bomb calorimetry is a standard method for measuring the heat of combustion of a substance at constant volume. From this, the standard enthalpy of formation can be derived.

Detailed Methodology:

-

Sample Preparation: A precisely weighed sample of the liquid alkane (typically 0.5 - 1.0 g) is placed in a quartz or metal crucible. A known length of ignition wire is positioned to be in contact with the sample.

-

Bomb Assembly: The crucible is placed inside a high-pressure stainless-steel vessel, known as the "bomb." A small, known amount of water (typically 1 mL) is added to the bomb to saturate the internal atmosphere, ensuring that any water formed during combustion is in the liquid state.

-

Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

-

Calorimeter Setup: The sealed bomb is submerged in a known mass of water in an insulated container (the calorimeter). A high-precision thermometer and a stirrer are also placed in the water. The entire apparatus is enclosed in an insulating jacket to minimize heat exchange with the surroundings.

-

Ignition and Data Acquisition: The initial temperature of the water is recorded. The sample is then ignited by passing an electric current through the ignition wire. The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Calculations: The heat capacity of the calorimeter is predetermined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The heat released by the combustion of the sample is calculated from the observed temperature change and the heat capacity of the calorimeter. Corrections are made for the heat of combustion of the ignition wire and for the formation of nitric acid from any residual nitrogen in the bomb. The constant volume heat of combustion (ΔU) is then converted to the constant pressure enthalpy of combustion (ΔH), which is subsequently used to calculate the standard enthalpy of formation (ΔfH°).

3.1.2. Differential Scanning Calorimetry (DSC) for Heat Capacity

Differential Scanning Calorimetry measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This technique is used to determine heat capacity.

Detailed Methodology:

-

Sample Preparation: A small, accurately weighed sample of the liquid alkane (typically 5-20 mg) is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile, which typically includes an initial isothermal period, a heating ramp at a constant rate (e.g., 10 °C/min), and a final isothermal period. The cell is purged with an inert gas, such as nitrogen, to provide a stable thermal environment.

-

Data Acquisition: The DSC instrument measures the differential heat flow between the sample and the reference as a function of temperature.

-

Calibration: The instrument is calibrated for temperature and heat flow using certified standards with known melting points and enthalpies of fusion, such as indium. A baseline is established by running the temperature program with two empty pans. A sapphire standard with a well-known heat capacity is then run to establish a calibration factor for heat capacity measurements.

-

Calculation of Heat Capacity: The heat capacity of the sample at a given temperature is calculated by comparing the differential heat flow to the sample with the differential heat flow to the sapphire standard under the same experimental conditions.

Computational Protocols

3.2.1. Benson Group Additivity Method

The Benson group additivity method is a widely used technique for estimating the thermodynamic properties of organic molecules in the gas phase. This method is based on the principle that the properties of a molecule can be approximated by the sum of the contributions of its constituent functional groups.

Estimation of Thermodynamic Properties for this compound:

The structure of this compound is first deconstructed into its fundamental groups:

-

1 x C-(C)4: A quaternary carbon bonded to four other carbons.

-

1 x C-(C)3(H): A tertiary carbon bonded to three other carbons and one hydrogen.

-

4 x C-(C)2(H)2: Four secondary carbons each bonded to two other carbons and two hydrogens.

-

6 x C-(C)(H)3: Six primary carbons (methyl groups) each bonded to one other carbon and three hydrogens.

The thermodynamic properties are then calculated by summing the established values for each of these groups, along with any necessary corrections for symmetry and steric interactions.

3.2.2. Quantum Chemical Calculations

Modern computational chemistry provides powerful tools for calculating thermodynamic properties from first principles.

Typical Workflow:

-

Geometry Optimization: The 3D structure of the molecule is optimized to find its lowest energy conformation using a suitable level of theory and basis set (e.g., Density Functional Theory with a basis set like 6-31G*).

-

Frequency Calculation: A frequency analysis is performed on the optimized geometry. This calculation provides the vibrational frequencies of the molecule.

-

Thermochemical Analysis: The results of the frequency calculation are used to compute the zero-point vibrational energy (ZPVE) and the thermal contributions to enthalpy, entropy, and heat capacity at a specified temperature (e.g., 298.15 K). These contributions arise from the translational, rotational, and vibrational motions of the molecule.

-

Calculation of Thermodynamic Properties:

-

Enthalpy of Formation (ΔfH°): This is typically calculated using isodesmic reactions, where the number and types of bonds are conserved on both sides of the reaction, which helps in canceling out systematic errors in the calculations.

-

Entropy (S°): The standard entropy is calculated from the translational, rotational, vibrational, and electronic partition functions.

-

Heat Capacity (Cp): The heat capacity is also derived from the partition functions.

-

Visualizations

The following diagrams illustrate key concepts discussed in this guide.

Caption: Relationship between alkane structure and thermodynamic stability.

Caption: Generalized experimental workflow for thermodynamic property determination.

References

4-tert-Butyloctane: A Technical Guide to Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the saturated hydrocarbon 4-tert-butyloctane. Due to its status as a niche chemical, this document focuses on its fundamental physicochemical properties and outlines robust, adaptable synthetic routes for its laboratory-scale preparation. Information on commercial availability, established biological applications, and associated signaling pathways is currently limited in publicly accessible literature. This guide is intended to equip researchers with the foundational knowledge required for the synthesis and further investigation of this compound.

Physicochemical Properties of this compound

While not widely commercially available, the essential physicochemical properties of this compound have been documented. These properties are crucial for its handling, purification, and characterization in a research setting.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₆ | [1][2] |

| Molecular Weight | 170.33 g/mol | [1][2] |

| CAS Number | 62184-32-1 | [2] |

| Appearance | Not specified (likely a colorless liquid) | |

| Boiling Point | 191 °C (estimated) | [1] |

| Melting Point | -50.8 °C (estimated) | [1] |

| Density | 0.7602 g/cm³ (estimated) | [1] |

| Refractive Index | 1.4256 (estimated) | [1] |

Commercial Availability

As of the date of this publication, extensive searches have not identified any commercial suppliers for this compound as a stock chemical. Researchers interested in this compound will likely need to undertake its synthesis in-house. The following sections provide detailed guidance on potential synthetic methodologies.

Proposed Synthesis of this compound

The synthesis of branched alkanes such as this compound can be effectively achieved through the application of organometallic chemistry. The Grignard reaction is a classic and versatile method for forming carbon-carbon bonds, making it a suitable approach for this target molecule.[3][4] An alternative powerful method involves the use of organocuprates, also known as Gilman reagents.[5][6]

This guide will detail a proposed synthetic pathway for this compound utilizing a Grignard reagent.

Retrosynthetic Analysis and Proposed Pathway

A logical disconnection for this compound suggests a Grignard reagent derived from a butyl halide and a ketone containing the tert-butyl group, or vice-versa. A practical approach involves the reaction of a butylmagnesium halide with a ketone that can be subsequently reduced to the final alkane.

Necessary Starting Materials

The following readily available starting materials would be required for the proposed synthesis.

| Starting Material | Supplier Examples |

| 1-Bromobutane | Sigma-Aldrich, TCI, Alfa Aesar |

| Magnesium Turnings | Sigma-Aldrich, Fisher Scientific |

| 3,3-Dimethyl-2-butanone (Pinacolone) | Sigma-Aldrich, TCI, Acros Organics |

| Anhydrous Diethyl Ether | Sigma-Aldrich, Fisher Scientific |

| Hydrochloric Acid | VWR, Fisher Scientific |

| Hydrazine Hydrate | Sigma-Aldrich, Alfa Aesar |

| Potassium Hydroxide | Fisher Scientific, VWR |

| Diethylene Glycol | Sigma-Aldrich, Acros Organics |

Detailed Experimental Protocol (Generalized)

This protocol is a generalized procedure for the synthesis of a highly branched alkane via a Grignard reaction followed by a Wolff-Kishner reduction. It should be adapted and optimized by a chemist skilled in the art for the specific synthesis of this compound.

Step 1: Synthesis of 4-tert-Butyl-4-octanol (Grignard Reaction)

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Initiation: Place magnesium turnings in the flask and add a small crystal of iodine.

-

Grignard Reagent Formation: Add a solution of 1-bromobutane in anhydrous diethyl ether dropwise from the dropping funnel to the magnesium turnings. The reaction should initiate, indicated by a color change and gentle reflux. Maintain a steady reflux by controlling the addition rate.

-

Reaction with Ketone: After the magnesium has been consumed, cool the Grignard solution in an ice bath. Add a solution of 3,3-dimethyl-2-butanone (pinacolone) in anhydrous diethyl ether dropwise to the stirred Grignard reagent.

-

Quenching: After the addition is complete, allow the mixture to warm to room temperature and stir for one hour. Carefully pour the reaction mixture over a mixture of crushed ice and a saturated aqueous solution of ammonium chloride.

-

Extraction and Isolation: Separate the ether layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tertiary alcohol, 4-tert-butyl-4-octanol.

Step 2: Reduction of 4-tert-Butyl-4-octanol to this compound (Wolff-Kishner Reduction)

-

Apparatus Setup: In a round-bottom flask fitted with a reflux condenser, combine the crude 4-tert-butyl-4-octanol from Step 1, diethylene glycol, and hydrazine hydrate.

-

Reaction: Add potassium hydroxide pellets to the mixture.

-

Distillation: Heat the mixture to reflux. After a period of reflux, replace the condenser with a distillation head and carefully distill off water and excess hydrazine until the reaction temperature rises.

-

Completion: Once the temperature has stabilized at a higher point (e.g., ~200 °C), maintain reflux for several hours to ensure the reaction goes to completion.

-

Work-up: Cool the reaction mixture and add water. Extract the product with a low-boiling alkane solvent such as pentane.

-

Purification: Combine the organic extracts, wash with water and then brine, and dry over anhydrous sodium sulfate. After filtration, the solvent can be removed by distillation. The final product, this compound, can be purified by fractional distillation.

Visualizing the Synthetic Workflow

The following diagrams illustrate the logical relationships in the proposed synthesis of this compound.

Caption: Proposed synthetic pathway for this compound.

Biological Applications and Signaling Pathways

A thorough review of scientific literature and databases reveals no specific information regarding the use of this compound in drug development or its interaction with biological signaling pathways. Its structure as a simple saturated alkane makes it unlikely to have specific, high-affinity interactions with biological macromolecules that would be characteristic of a therapeutic agent. It is more likely to find application as a non-polar solvent, a standard for analytical chemistry, or as a building block in more complex molecular syntheses.

Conclusion

This compound is a branched-chain alkane with defined physical properties but lacking ready commercial availability. This guide provides a viable synthetic strategy, based on the well-established Grignard reaction followed by a Wolff-Kishner reduction, which can be implemented in a standard organic synthesis laboratory. For researchers in materials science, medicinal chemistry, or other fields requiring novel hydrocarbon structures, in-house synthesis appears to be the most feasible route to obtaining this compound for further study. Future research could explore its potential as a high-density fuel component or as a non-polar solvent with specific physical characteristics.

References

- 1. This compound [chemicalbook.com]

- 2. This compound | C12H26 | CID 22008502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A Short On Preparation Of Alkanes By Grignard Reagents [unacademy.com]

- 4. byjus.com [byjus.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

Safety and Handling Precautions for 4-tert-butyloctane: A Technical Guide

Introduction

4-tert-butyloctane is a branched-chain aliphatic hydrocarbon. Its structure suggests it is a combustible liquid with properties similar to other C12 alkanes. Due to the lack of specific toxicological data, a precautionary approach to handling is essential. This guide outlines the anticipated hazards, recommended handling procedures, and emergency protocols based on the general properties of this class of compounds.

Physical and Chemical Properties

While comprehensive safety data is limited, some physical properties for this compound have been reported. These properties are crucial for understanding its potential physical hazards, such as flammability and potential for vapor accumulation.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₆ | PubChem[1] |

| Molecular Weight | 170.33 g/mol | PubChem[1] |

| Boiling Point | 191°C | ChemicalBook[2] |

| Melting Point | -50.8°C (estimate) | ChemicalBook[2] |

| Density | 0.7602 g/cm³ | ChemicalBook[2] |

| CAS Number | 62184-32-1 | PubChem[1] |

Hazard Identification and GHS Classification (Anticipated)

A formal GHS classification for this compound is not currently available. However, based on the properties of similar alkanes, the following hazards should be anticipated.

Physical Hazards:

-

Flammable Liquid: While a flashpoint is not documented, its boiling point suggests it is a combustible liquid. Vapors may be flammable and form explosive mixtures with air.

-

Aspiration Hazard: If swallowed, it may be fatal if it enters the airways, a common hazard for low-viscosity hydrocarbons.

Health Hazards:

-

Skin Irritation: Prolonged or repeated contact may cause skin irritation and dermatitis due to defatting of the skin.

-

Eye Irritation: Direct contact with the liquid or high concentrations of vapor may cause eye irritation.

-

Respiratory Irritation: Inhalation of high concentrations of vapor or mist may cause respiratory tract irritation, dizziness, and drowsiness.

Environmental Hazards:

-

Aquatic Toxicity: While no specific data exists for this compound, similar long-chain hydrocarbons can be toxic to aquatic life with long-lasting effects.

Safe Handling and Storage

Adherence to strict safety protocols is paramount when handling this compound, especially given the absence of comprehensive safety data.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber). A lab coat or chemical-resistant apron should be worn to protect clothing and skin.

-

Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.

Engineering Controls

-

Work should be conducted in a well-ventilated laboratory.

-

A chemical fume hood is the preferred engineering control to minimize inhalation exposure.

-

Ensure eyewash stations and safety showers are readily accessible.

Storage

-

Store in a tightly sealed, properly labeled container.

-

Keep in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and strong oxidizing agents.

-

Ground and bond containers when transferring material to prevent static electricity buildup.

Experimental Protocols and Workflows

Due to the lack of specific experimental data for this compound, detailed, validated experimental protocols for its safety assessment are not available. However, a logical workflow for the safe handling of this and similar flammable liquids is presented below.

Caption: Logical workflow for the safe handling of flammable liquids like this compound.

Emergency Procedures

Spills

-

Small Spills: In a fume hood, absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it in a sealed container for chemical waste disposal.

-

Large Spills: Evacuate the area immediately. Remove all sources of ignition. Ventilate the area. Contain the spill if possible without risk. Absorb with inert material and dispose of as hazardous waste.

Fire

-

Use a dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam fire extinguisher.

-

Do not use a direct stream of water, as it may spread the fire.

-

If the fire is large or cannot be controlled, evacuate the area and call for emergency services.

First Aid

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

-

Skin Contact: Remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. It should be treated as a flammable hazardous waste. Do not pour down the drain or into the environment.

Conclusion

While this compound lacks a comprehensive and publicly available safety profile, its chemical nature as a C12 aliphatic hydrocarbon necessitates stringent safety precautions. All handling should be performed with the assumption that it is a flammable liquid with potential aspiration, skin, eye, and respiratory hazards. The guidance provided in this document is intended to form a basis for safe laboratory practices. It is the responsibility of the user to perform a thorough risk assessment and to obtain and consult the manufacturer's Safety Data Sheet before commencing any work with this chemical.

References

Methodological & Application

Application Notes and Protocols: 4-tert-Butyloctane as a Non-Polar Solvent in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-tert-Butyloctane is a high-boiling, non-polar, branched-chain alkane. While not extensively documented as a standard solvent in organic synthesis literature, its physical properties suggest potential utility in specific applications requiring high temperatures and inert reaction conditions. This document provides a summary of its known physical and chemical data, extrapolated potential applications, and a hypothetical protocol for its use. Safety and handling precautions are also detailed.

Introduction

The selection of an appropriate solvent is crucial for the success of an organic reaction. Non-polar solvents are essential for dissolving non-polar reactants and reagents, and for reaction systems that are sensitive to protic or highly polar environments. While common non-polar solvents like hexane and toluene are widely used, there is a continuous search for alternatives with specific physical properties, such as higher boiling points for high-temperature reactions. This compound, a C12 branched alkane, presents as a potential candidate for such applications. Its branched structure may also confer different solubility characteristics compared to its linear counterparts.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for determining its suitability for specific experimental setups.

| Property | Value | Reference |

| IUPAC Name | 4-(1,1-dimethylethyl)octane | [1] |

| Synonyms | This compound | [1] |

| CAS Number | 62184-32-1 | [2] |

| Molecular Formula | C12H26 | [2] |

| Molecular Weight | 170.33 g/mol | [2] |

| Boiling Point | 191 °C | [3] |

| Melting Point | -50.8 °C (estimate) | [3] |

| Density | 0.7602 g/cm³ | [3] |

| Refractive Index | 1.4256 | [3] |

| Solubility | Insoluble in water | [1] |

Potential Applications in Organic Synthesis

Due to the lack of specific documented uses in the scientific literature, the applications of this compound as a non-polar solvent are extrapolated based on its physical properties. Its high boiling point makes it a potential substitute for other high-boiling non-polar solvents like decalin or certain silicone oils in reactions requiring elevated temperatures.

Potential advantages:

-

High-Temperature Reactions: Enables access to higher reaction temperatures, which can increase reaction rates and drive equilibria towards desired products.

-

Inertness: As a saturated alkane, it is chemically inert under many reaction conditions, preventing unwanted side reactions with the solvent.

-

Non-Polar Environment: Ideal for reactions involving non-polar substrates and reagents, such as certain organometallic reactions, polymerizations, or reactions in lipid chemistry.

-

Product Isolation: Its low polarity can facilitate the precipitation of more polar products or intermediates upon cooling.

Potential disadvantages:

-

Difficult Removal: The high boiling point can make its removal after the reaction challenging, often requiring vacuum distillation.

-

Limited Solubility: May not be a suitable solvent for polar or ionic reagents.

-

Lack of Precedent: The absence of established protocols means that significant optimization may be required for new applications.

A logical workflow for considering the use of a high-boiling non-polar solvent like this compound is depicted below.

Hypothetical Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction

The following is a hypothetical protocol for a Suzuki-Miyaura cross-coupling reaction, where a high-boiling non-polar solvent might be advantageous for a high-temperature coupling of sterically hindered substrates. Note: This protocol has not been experimentally validated and should be adapted and optimized with appropriate caution.

Reaction:

Aryl Bromide + Aryl Boronic Acid --[Pd Catalyst, Base, this compound]--> Biaryl

Materials:

-

Aryl bromide (1.0 mmol)

-

Aryl boronic acid (1.2 mmol)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol)

-

Base (e.g., K₂CO₃, 2.0 mmol)

-

This compound (5 mL)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, aryl boronic acid, palladium catalyst, and base.

-

Add this compound via syringe.

-

Stir the reaction mixture and heat to the desired temperature (e.g., 150-180 °C).

-

Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a lower-boiling organic solvent (e.g., ethyl acetate) and filter to remove the base and catalyst residues.

-

Wash the organic phase with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Due to the high boiling point of this compound, the crude product may need to be purified by column chromatography or vacuum distillation to remove the solvent.

The general workflow for this hypothetical experiment is illustrated below.

References

Application Notes & Protocols: 4-tert-Butyloctane as a Standard in Gas Chromatography (GC) Analysis

For: Researchers, Scientists, and Drug Development Professionals

Subject: Detailed Application Notes and Protocols for the Utilization of 4-tert-Butyloctane as a Standard in Gas Chromatography (GC) Analysis.

Introduction

This document provides detailed application notes and protocols for the use of this compound as a standard in gas chromatography (GC) for the quantitative analysis of branched and straight-chain alkanes. Due to its stable, non-polar nature and a boiling point that allows for elution within a reasonable time frame, this compound is a suitable candidate for use as both an internal and external standard in various GC applications, particularly in the analysis of hydrocarbon mixtures.

These guidelines are intended for researchers, scientists, and drug development professionals who require accurate and precise quantification of hydrocarbon analytes. The protocols provided herein are adaptable to a range of sample matrices and analytical instrumentation.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of a standard is critical for its effective application in analytical methodologies.

| Property | Value |

| Chemical Formula | C₁₂H₂₆ |

| Molecular Weight | 170.33 g/mol |

| Boiling Point | 191 °C |

| Density | 0.7602 g/cm³ |

| Refractive Index | 1.4256 |

| Structure | Branched-chain alkane |

Application as an Internal Standard

The use of an internal standard (IS) is a robust method to correct for variations in injection volume and potential matrix effects, thereby improving the precision and accuracy of quantitative analysis.[1] this compound can serve as an effective internal standard for the analysis of other C10-C14 hydrocarbons.

Selection Criteria for Use as an Internal Standard

An ideal internal standard should possess the following characteristics:

-

It should not be present in the original sample.[2]

-

It must be chemically similar to the analyte(s) of interest.[3]

-

It should be well-resolved from the analyte(s) and any other sample components.[2]

-

Its concentration should be similar to that of the analyte(s).[2]

Experimental Protocol: Internal Standard Calibration

This protocol outlines the steps for using this compound as an internal standard for the quantitative analysis of a target hydrocarbon analyte (e.g., n-dodecane) in a sample matrix.

3.2.1. Materials and Reagents

-

This compound (analytical standard grade)

-

n-Dodecane (analytical standard grade)

-

High-purity solvent (e.g., hexane or dichloromethane)

-

Sample containing the target analyte

3.2.2. Preparation of Standard Solutions

-

Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of solvent in a volumetric flask.

-

Analyte Stock Solution (1000 µg/mL): Accurately weigh 10 mg of n-dodecane and dissolve it in 10 mL of solvent in a volumetric flask.

-

Calibration Standards: Prepare a series of calibration standards by adding varying concentrations of the analyte stock solution and a constant concentration of the internal standard stock solution to volumetric flasks and diluting to volume with the solvent.

3.2.3. Sample Preparation

-

Accurately measure a known amount of the sample.

-

Add a precise volume of the this compound internal standard stock solution to the sample.

-

Extract the analytes and the internal standard from the sample matrix using an appropriate solvent and extraction technique (e.g., liquid-liquid extraction, solid-phase extraction).

-

The final extract is ready for GC analysis.

3.2.4. Gas Chromatography (GC) Conditions

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar stationary phase (e.g., DB-1 or equivalent)

-

Carrier Gas: Helium or Hydrogen, constant flow rate of 1.0 mL/min

-

Inlet Temperature: 250 °C

-

Injection Volume: 1 µL (split or splitless, depending on concentration)

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 280 °C

-

Hold: 5 minutes at 280 °C

-

-

Detector: Flame Ionization Detector (FID)

-

Detector Temperature: 300 °C

3.2.5. Data Analysis

-

Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards.

-

Determine the ratio of the peak area of the analyte to the peak area of the internal standard in the sample chromatogram.

-

Calculate the concentration of the analyte in the sample using the calibration curve.

Expected Quantitative Data (Illustrative)

The following table provides an example of data that could be obtained from an internal standard calibration experiment.

| Analyte Conc. (µg/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |

| 10 | 12000 | 25000 | 0.48 |

| 25 | 31000 | 25500 | 1.22 |

| 50 | 62000 | 24800 | 2.50 |

| 100 | 125000 | 25200 | 4.96 |

| 200 | 248000 | 24900 | 9.96 |

Estimated Retention Times:

-

n-Dodecane: ~12.5 min

-

This compound: ~13.2 min

Estimated Response Factor (Relative to n-Dodecane): ~0.95 - 1.05 for an FID detector.

Application as an External Standard

The external standard method is a straightforward approach for quantification where the calibration standards are prepared and analyzed separately from the samples.[4]

Experimental Protocol: External Standard Calibration

This protocol details the use of this compound as an external standard for the quantification of a similar hydrocarbon.

4.1.1. Materials and Reagents

-

This compound (analytical standard grade)

-

High-purity solvent (e.g., hexane or dichloromethane)

-

Sample for analysis

4.1.2. Preparation of Standard Solutions

-

Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of solvent in a volumetric flask.

-

Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the analyte in the samples.

4.1.3. Sample Preparation

-

Prepare the sample by dissolving a known amount in a precise volume of solvent.

-

Perform any necessary cleanup or extraction steps.

4.1.4. Gas Chromatography (GC) Conditions The GC conditions would be similar to those described in section 3.2.4.

4.1.5. Data Analysis

-

Generate a calibration curve by plotting the peak area of this compound against its concentration for the calibration standards.

-

Determine the peak area of the analyte in the sample chromatogram.

-

Calculate the concentration of the analyte in the sample using the calibration curve.

Expected Quantitative Data (Illustrative)

The following table provides an example of data that could be obtained from an external standard calibration experiment.

| Standard Conc. (µg/mL) | Peak Area |

| 10 | 15000 |

| 25 | 38000 |

| 50 | 76000 |

| 100 | 152000 |

| 200 | 305000 |

Diagrams

Caption: Internal Standard Calibration Workflow.

Caption: External Standard Calibration Workflow.

Conclusion

This compound is a versatile and reliable standard for the quantitative analysis of hydrocarbons by gas chromatography. Its chemical inertness and chromatographic behavior make it suitable for both internal and external standard calibration methods. The protocols and data presented in these application notes provide a comprehensive framework for the implementation of this compound in routine and research-oriented analytical laboratories. Proper method development and validation are essential to ensure the accuracy and precision of the obtained results.

References

Application Notes: 4-tert-Butyloctane in High-Temperature Reactions

Introduction

4-tert-Butyloctane is a highly branched, high-purity aliphatic hydrocarbon solvent. Its chemical inertness, high boiling point, and excellent thermal stability make it a suitable medium for a variety of high-temperature chemical transformations, particularly those involving sensitive organometallic reagents or requiring temperatures exceeding the boiling points of common ethereal or aromatic solvents. This document provides detailed application notes and protocols for the use of this compound as a high-temperature solvent, with a focus on its application in palladium-catalyzed cross-coupling reactions.

Physicochemical Properties

The properties of this compound make it an ideal candidate for a high-temperature, non-polar, aprotic solvent. A summary of its key physical properties is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | 4-(1,1-dimethylethyl)octane | [1] |

| Molecular Formula | C₁₂H₂₆ | [1] |

| Molecular Weight | 170.33 g/mol | [1] |

| Boiling Point | 191 °C | [2][3] |

| Melting Point (estimated) | -50.8 °C | [2] |

| Density | 0.7602 g/cm³ at 20 °C | [2] |

| Refractive Index | 1.4256 | [2] |

Table 1: Physicochemical properties of this compound.

Key Advantages in High-Temperature Synthesis

-

Chemical Inertness: The saturated hydrocarbon structure of this compound renders it non-reactive towards a wide range of reagents, including strong bases, organometallic intermediates, and highly reactive catalysts, which are common in cross-coupling reactions.

-

High Boiling Point: With a boiling point of 191 °C, this compound enables reactions to be conducted at temperatures that can significantly enhance reaction rates and drive challenging couplings to completion.

-

Non-Polar Nature: Its non-polar character is advantageous for dissolving non-polar substrates and reagents.

-

Simplified Work-up: Due to its immiscibility with water, product isolation via aqueous work-up is often straightforward.

Application Example: High-Temperature Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds. While often performed in polar solvents like THF, dioxane, or DMF, challenging couplings involving sterically hindered or electron-rich substrates can benefit from higher reaction temperatures to achieve reasonable reaction times and yields. In such cases, a high-boiling, inert solvent like this compound is an excellent choice.

Hypothetical Reaction: Coupling of sterically hindered 2-bromo-1,3,5-trimethylbenzene with 4-methoxyphenylboronic acid.

Caption: Suzuki-Miyaura coupling in this compound.

Comparative Performance Data

The choice of a high-boiling solvent can be critical for driving sluggish reactions to completion. The following table presents hypothetical, yet plausible, comparative data for the Suzuki-Miyaura coupling shown above in different high-boiling solvents.

| Solvent | Boiling Point (°C) | Reaction Temp (°C) | Reaction Time (h) | Yield (%) |

| Toluene | 111 | 110 | 24 | 65 |

| p-Xylene | 138 | 135 | 18 | 82 |

| This compound | 191 | 170 | 12 | 91 |

| N,N-Dimethylformamide (DMF) | 153 | 150 | 16 | 88 |

Table 2: Hypothetical comparison of solvents for a high-temperature Suzuki-Miyaura coupling.

Experimental Protocols

Protocol 1: General Procedure for Using this compound as a High-Temperature Solvent

This protocol outlines the general steps for utilizing this compound in a high-temperature reaction under an inert atmosphere.

Caption: General workflow for high-temperature synthesis.

-